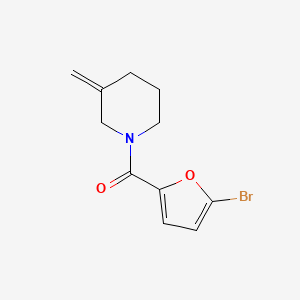

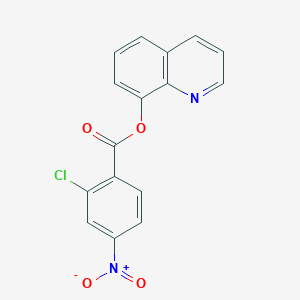

![molecular formula C27H26N2O2 B2499051 9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 300689-13-8](/img/structure/B2499051.png)

9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzodiazepines are a class of compounds known for their complex molecular structures and a wide range of pharmacological activities. They consist of a fused benzene and diazepine ring and can have various substitutions that affect their chemical and physical properties.

Synthesis Analysis

The synthesis of benzodiazepines involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, compounds like 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one are synthesized through treatment with methyl or hexyl tosylate, resulting in changes in molecular structure and crystallization forms due to proton migration (Kravtsov et al., 2012).

Molecular Structure Analysis

Benzodiazepines' molecular structures are characterized by their fused ring systems and various substituents that influence their conformation and intermolecular interactions. X-ray crystallography reveals details about their molecular forms, crystal assembly, and the impact of substituents on molecular behavior (Kravtsov et al., 2012).

Chemical Reactions and Properties

Benzodiazepines undergo various chemical reactions, including N-alkylation, halogenation, and hydrogen bonding, affecting their chemical stability and reactivity. These reactions can lead to the formation of dimers and chains through intermolecular interactions, demonstrating the compounds' versatile chemical properties (Kravtsov et al., 2012).

科学的研究の応用

Chemical Synthesis and Structure Analysis

- Synthesis Techniques : Research on similar chemical compounds like 1,5-benzodiazepines reveals various synthesis techniques. For instance, a study demonstrated novel conversions of benzo[b]thiophen-3(2H)-ones into 1,2-benzisothiazole and tetrahydro-1,2-benzothiazepin-5-one systems through specific chemical pathways, providing insights into complex synthesis processes (Tamura et al., 1980).

- Crystal Structures : Investigations on benzodiazepine derivatives, such as the study of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one, offer valuable information on crystal structures and molecular forms. These insights are crucial for understanding the physical and chemical properties of such compounds (Kravtsov et al., 2012).

Pharmacological Aspects

- Anticonvulsant Activity : Benzodiazepine derivatives have been studied for their potential anticonvulsant properties. For instance, compounds like 5-(Dialkylamino) substituted 8-chloro-6-phenyl-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines demonstrated significant anticonvulsant effects, showcasing the therapeutic potential of these compounds (Grossi et al., 1993).

- Antimicrobial and Anti-inflammatory Agents : Some benzodiazepine derivatives, such as those synthesized in a study involving pyrazole and isoxazole, showed antimicrobial and anti-inflammatory activities. This suggests the potential of benzodiazepine derivatives in treating infections and inflammation (Kendre et al., 2015).

Novel Applications

- Ultrasound-Assisted Synthesis : Innovative synthesis methods, such as the ultrasound-enhanced synthesis of benzothiazepines, have been explored. This method not only results in potent antimicrobial agents but also offers economic and environmental benefits due to its efficient process (Chate et al., 2011).

- Antitumor Agents : Benzodiazepine derivatives have shown promise as antitumor agents. For example, certain compounds synthesized as part of a study demonstrated potent antiproliferative activity against various human neoplastic cell lines, indicating their potential in cancer treatment (Bolognese et al., 2006).

将来の方向性

作用機序

Target of Action

The primary targets of this compound are the GABAA receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

The compound interacts with the benzodiazepine binding site on GABAA receptors . This interaction enhances the effect of GABA, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in an overall decrease in neuronal excitability.

Biochemical Pathways

The compound’s action on GABAA receptors affects the GABAergic pathway . This pathway is involved in a wide range of physiological functions, including motor control, vision, and anxiety regulation. By enhancing the inhibitory effects of GABA, the compound can exert anxiolytic effects.

Result of Action

The compound has been found to exhibit potent antioxidant and anxiolytic effects . In in vivo mouse models, certain derivatives of the compound showed significant anxiolytic effects, even at a low oral dose .

特性

IUPAC Name |

9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-27(2)16-23-25(24(30)17-27)26(29-22-14-7-6-13-21(22)28-23)18-9-8-12-20(15-18)31-19-10-4-3-5-11-19/h3-15,26,28-29H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBCOKOPCXDBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

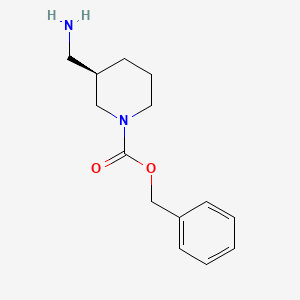

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)

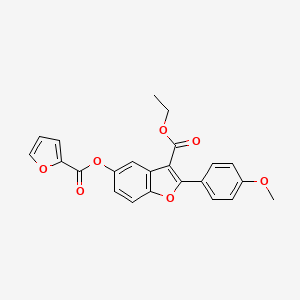

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)

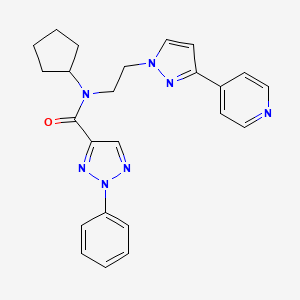

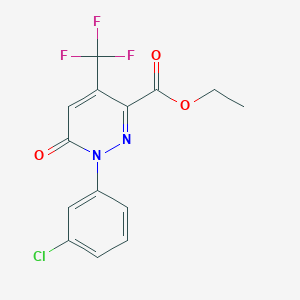

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)

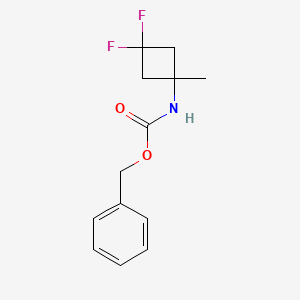

![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

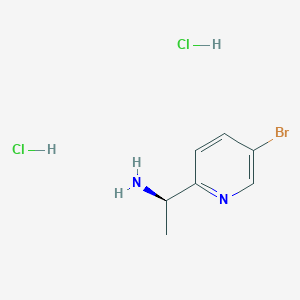

![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)